molecular formula C13H12N2O5 B1620104 o-Carboxybenzoyl-glutamic acid imide CAS No. 40548-80-9

o-Carboxybenzoyl-glutamic acid imide

Número de catálogo: B1620104
Número CAS: 40548-80-9
Peso molecular: 276.24 g/mol
Clave InChI: NIZCRYTXVSHZNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Carboxybenzoyl-glutamic acid imide is a useful research compound. Its molecular formula is C13H12N2O5 and its molecular weight is 276.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Conditions for CBG

Condition Optimal Value
pH< 5
TemperatureRoom Temperature
Reaction Time2-4 hours

Anti-inflammatory Properties

CBG has shown promising anti-inflammatory effects, similar to those observed with thalidomide—a compound known for its anti-inflammatory and immunomodulatory properties. Studies indicate that CBG can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Antitumor Activity

Research has indicated that CBG may possess antitumor properties. In vitro studies have demonstrated that CBG can inhibit tumor cell proliferation, particularly in multiple myeloma models. The mechanism appears to involve the downregulation of growth factors critical for tumor survival .

Metabolite Formation and Pharmacokinetics

The pharmacokinetics of CBG and its metabolites have been investigated in various studies. For instance, thalidomide's metabolites, including those derived from CBG, have been analyzed to understand their therapeutic roles better. It was found that certain metabolites might be responsible for the drug's efficacy in treating multiple myeloma .

Case Study 1: Thalidomide Metabolite Analysis

A study conducted on multiple myeloma patients undergoing thalidomide therapy revealed significant differences in metabolite profiles compared to animal models. The presence of CBG metabolites was noted, suggesting a potential role in therapeutic outcomes .

Case Study 2: In Vitro Antitumor Activity

In vitro assays using human cancer cell lines demonstrated that CBG could inhibit cell growth by inducing apoptosis. The study highlighted its potential as an adjunct therapy in cancer treatment protocols .

Propiedades

Número CAS

40548-80-9

Fórmula molecular

C13H12N2O5

Peso molecular

276.24 g/mol

Nombre IUPAC

2-(3-amino-2,6-dioxopiperidine-1-carbonyl)benzoic acid

InChI

InChI=1S/C13H12N2O5/c14-9-5-6-10(16)15(12(9)18)11(17)7-3-1-2-4-8(7)13(19)20/h1-4,9H,5-6,14H2,(H,19,20)

Clave InChI

NIZCRYTXVSHZNS-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C(=O)C1N)C(=O)C2=CC=CC=C2C(=O)O

SMILES canónico

C1CC(=O)N(C(=O)C1N)C(=O)C2=CC=CC=C2C(=O)O

Key on ui other cas no.

65121-68-8

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.